The compound can be sourced from various chemical suppliers and is often used as a building block in synthetic organic chemistry. It falls under the category of fluorinated compounds, which are known for their enhanced stability and reactivity due to the presence of fluorine atoms. The trifluoromethoxy group imparts distinct chemical properties that are valuable in research and industrial applications.
The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one typically involves the following steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and efficiency. Reaction parameters such as temperature, pressure, and time are finely tuned to maximize output while minimizing by-products.
The molecular structure of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one can be described as follows:
The compound has a melting point that can vary based on purity but typically falls within a specific range indicative of its crystalline nature. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often used to confirm its structure.
3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its properties or tailor it for specific applications.
The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one involves its interaction with biological targets such as enzymes or receptors:
This mechanism underlines its potential utility in drug development, particularly for anti-inflammatory and anticancer applications.
Relevant data regarding boiling point, density, and refractive index may vary based on experimental conditions but are essential for practical applications in synthesis and formulation.
3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one has several significant applications:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications, highlighting its importance across multiple scientific disciplines.
The systematic IUPAC name 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one delineates its core components: a cyclohexenone scaffold (cyclohex-2-en-1-one) appended with an aniline derivative at the C3 position via an enaminic nitrogen linkage. This naming convention precisely maps atomic connectivity, distinguishing it from regioisomers like 5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (PubChem CID 4326865) [1]. The compound’s structural taxonomy centers on three domains:
Variations in this scaffold arise through substituent modulation at cyclohexenone positions (C4-C6) or aniline ortho/meta sites. For example, replacing the 4-trifluoromethoxy group with 3-trifluoromethyl (CAS 51924-57-3) reduces polar surface area from 29.1 Ų to 26.3 Ų, elevating logP from 3.83 to 4.04 [9]. Such alterations directly influence physicochemical behavior and target selectivity.
Table 1: Structural Variants and Properties of Key Enaminone Analogues
Compound | Substituent Position | logP | PSA (Ų) | Molecular Weight |
---|---|---|---|---|
3-{[4-(OCF₃)Ph]amino}cyclohex-2-en-1-one | C4 (aniline) | 3.83 | 29.1 | 287.26 |
3-{[3-(CF₃)Ph]amino}cyclohex-2-en-1-one | C3 (aniline) | 4.04 | 26.3 | 255.24 |
5,5-Dimethyl derivative (CID 4326865) | C5/C5 (cyclohexenone) | 3.8* | 38.3* | 305.29 |
*Computed properties from PubChem data [1] [3] [9].
The exploration of anilino-cyclohexenones originated from natural product-inspired enaminone chemistry in the 1970s, initially focusing on their role as β-enamino ester precursors. A pivotal shift occurred in the early 2000s when high-throughput screening identified 4-quinolinol derivatives (e.g., DNAC-2) as membrane-targeting antibacterials, revealing that cyclohexenone enaminones mimicked their pharmacophoric features [2]. This spurred systematic structure-activity relationship (SAR) investigations, particularly around:
Advancements in synthetic methodologies accelerated pharmacophore optimization. The Conrad-Limpach reaction between anilines and β-ketoesters enabled rapid assembly of the quinoline core, while Buchwald-Hartwig amination permitted C-N coupling with sterically hindered anilines [2]. These techniques facilitated the generation of analogues with nanomolar potency against bacterial pathogens and CA isoforms.
Table 2: Evolution of Key Enaminone Pharmacophores
Generation | Representative Compound | Structural Innovation | Biological Activity |
---|---|---|---|
1st (1990s) | DNAC-2 | Unsubstituted anilinoquinoline | Moderate antibacterial (MIC 8 μg/mL) |
2nd (2000s) | 5-(Aryl)amino-4-quinolone derivatives | Trifluoromethoxy aniline | Potent Gram-positive activity (MIC ≤0.06 μg/mL) |
3rd (2010s+) | Enaminone-carboxylic acids (e.g., 5q) | Carboxylic acid appendage | hCA XII inhibition (Kᵢ = 8.2 nM) |
Data derived from antibacterial and enzyme inhibition studies [2] [8].
Despite promising developments, critical gaps impede the translation of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one derivatives into clinical candidates:
Addressing these gaps demands interdisciplinary innovations:
Table 3: Key Research Gaps and Emerging Solutions
Research Gap | Current Limitation | Emerging Approach |
---|---|---|
Aqueous solubility | <5 μg/mL at pH 7.4 | Salt formation (sodium phosphate prodrugs) |
Target identification | Putative membrane disruption | Photoaffinity labeling probes |
hCA IX/XII selectivity | <10-fold vs. off-target isoforms | Halogen bonding motifs at CA active site |
Pediatric formulation | Propylene glycol-containing solutions | Co-crystallization with cyclodextrins |
Proposed solutions based on recent literature [2] [8] [10].
Comprehensive Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1